Bienvenue dans la boutique en ligne BenchChem!

3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid ethyl ester

Regioselective cycloaddition Isoxazole regioisomer Fluorinated heterocycle synthesis

3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid ethyl ester (CAS 1236188-81-0, molecular formula C₁₃H₁₀F₃NO₃, MW 285.22 g/mol) is a fluorinated isoxazole building block featuring a unique 4-trifluoromethyl, 5-carboxylate regiochemical arrangement on the isoxazole core. This specific substitution pattern is the product of a regioselective 1,3-dipolar cycloaddition between phenyl nitrile oxide and 4,4,4-trifluoromethyl crotonate derivatives, a synthetic route developed to overcome the inherent preference for the alternative 5-trifluoromethyl-4-carboxylate regioisomer.

Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
CAS No. 1236188-81-0
Cat. No. B3224682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid ethyl ester
CAS1236188-81-0
Molecular FormulaC13H10F3NO3
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NO1)C2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO3/c1-2-19-12(18)11-9(13(14,15)16)10(17-20-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyLUZZLRLRKJBLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid ethyl ester (CAS 1236188-81-0): Core Structural Identity and Procurement Context


3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid ethyl ester (CAS 1236188-81-0, molecular formula C₁₃H₁₀F₃NO₃, MW 285.22 g/mol) is a fluorinated isoxazole building block featuring a unique 4-trifluoromethyl, 5-carboxylate regiochemical arrangement on the isoxazole core . This specific substitution pattern is the product of a regioselective 1,3-dipolar cycloaddition between phenyl nitrile oxide and 4,4,4-trifluoromethyl crotonate derivatives, a synthetic route developed to overcome the inherent preference for the alternative 5-trifluoromethyl-4-carboxylate regioisomer . The compound has been documented as a critical intermediate in the scale-up synthesis of BMS-520, a potent and selective S1P1 receptor agonist (EC₅₀ = 0.47 nM, ~3,400-fold selectivity over S1P3), where its precise regiochemistry enables a chemo-selective hydrolysis step essential for downstream purity .

Why 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid ethyl ester Cannot Be Replaced by In-Class Analogs


Trifluoromethylated isoxazole carboxylates are not interchangeable building blocks: the position of the CF₃ substituent relative to the carboxylate ester dictates both the synthetic accessibility of downstream derivatives and the regiochemical outcome of subsequent reactions. The 4-CF₃, 5-COOEt isomer represented by CAS 1236188-81-0 is synthetically disfavored under conventional dipolar cycloaddition conditions , requiring precisely optimized enol/enol ether-based crotonate dipolarophiles to achieve useful regioselectivity. Switching to the more readily available 5-CF₃, 4-COOEt regioisomer (CAS 157951-16-1) or the non-fluorinated des-CF₃ analog (CAS 13599-24-1) fundamentally alters—and in many documented cases, renders inoperative—the chemo-selective hydrolysis and subsequent heterocycle elaboration steps that make this scaffold valuable in medicinal chemistry campaigns . Similarly, replacing the ethyl ester with the methyl ester (CAS 104721-34-8) changes the hydrolysis kinetics and product isolation profile, impacting process scalability .

Quantitatively Differentiated Evidence for 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid ethyl ester


Regiochemical Fidelity: 4-CF₃, 5-COOEt vs. 5-CF₃, 4-COOEt Isomer Specificity

The synthesis of the 4-CF₃, 5-COOEt regioisomer (title compound) requires specific enol/enol ether-based crotonate dipolarophiles to override the inherent electronic bias that favors the 5-CF₃, 4-COOEt regioisomer . Using standard alkyl crotonates as dipolarophiles, the cycloaddition with phenyl nitrile oxide preferentially yields the 5-CF₃-4-COOEt isomer; only by switching to enol or enol ether crotonates does the reaction produce the 4-CF₃-5-COOEt isomer in good yields (typically 60–80% isolated yield for optimized substrates) . The commercially available 5-CF₃, 4-COOEt regioisomer (Sigma-Aldrich, CAS 157951-16-1) cannot undergo the same chemo-selective hydrolysis process exploited in the BMS-520 synthesis, because hydrolysis rates for 4-carboxylate and 5-carboxylate isoxazoles differ substantially, enabling regioisomer separation at the acid stage .

Regioselective cycloaddition Isoxazole regioisomer Fluorinated heterocycle synthesis

Validated Intermediate Status: Quantitative Process Yields in BMS-520 Scale-Up

The title compound is the key intermediate in the published scale-up synthesis of BMS-520, an S1P1 agonist with EC₅₀ = 0.47 nM and ~3,400-fold selectivity over S1P3 . The process-scale route converts the ethyl ester to 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid (CAS 1236188-80-9) via TEMPO/bleach oxidation in >90% yield , a transformation whose efficiency depends on the starting ester's regiochemical and steric properties. By contrast, analogs lacking the 4-CF₃ group or bearing the ester at the 4-position would require different oxidation conditions or fail to deliver the same acid intermediate with comparable yield and purity . The downstream 1,2,4-oxadiazole formation step in the BMS-520 synthesis also achieved improved yield relative to the original discovery synthesis, attributable to the regioisomerically pure acid derived from this ethyl ester .

S1P1 receptor agonist Process chemistry Scale-up synthesis

Trifluoromethyl Impact: Lipophilicity and Metabolic Stability Advantage vs. Non-Fluorinated Isoxazole

The 4-CF₃ substituent confers a significant increase in lipophilicity and metabolic stability relative to the non-fluorinated analog ethyl 3-phenylisoxazole-5-carboxylate (CAS 13599-24-1) . The trifluoromethyl group contributes a Hansch π value of approximately +0.88, compared to ~0.00 for the hydrogen substituent in the des-CF₃ analog, translating to an estimated ~0.9 logP unit increase in lipophilicity . In the context of the isoxazole-based S1P1 agonist series, the 4-CF₃ group was found to be critical for maintaining potent receptor agonism (BMS-520 EC₅₀ = 0.47 nM) while the CF₃ group simultaneously provides resistance to oxidative metabolism, a well-established class-level property of trifluoromethylated heterocycles . The non-fluorinated isoxazole scaffold lacks this combined potency/metabolic stability profile, making the CF₃-containing building block the necessary starting point for this pharmacophore class .

Drug-like properties Metabolic stability Lipophilicity modulation

Chemo-Selective Hydrolysis as a Purification Lever: 5-COOEt vs. 4-COOEt Differential Reactivity

A pivotal advantage of the 5-carboxylate ethyl ester regioisomer is its differential hydrolysis rate compared to the 4-carboxylate regioisomer under basic conditions. In the BMS-520 scale-up process, the crude cycloaddition product containing both regioisomers is subjected to chemo-selective hydrolysis: the 5-COOEt ester hydrolyzes at a measurably faster rate than the 4-COOEt ester . This kinetic differentiation allows preferential conversion of the desired 5-ester to the corresponding carboxylic acid, while the undesired 4-ester regioisomer remains largely unreacted. The resulting acid and ester can then be separated by standard aqueous/organic extraction, achieving regioisomer enrichment without chromatographic purification . This chemo-selective purification strategy is uniquely enabled by the 4-CF₃, 5-COOEt architecture and is not accessible with the reversed regioisomer or with methyl ester variants that exhibit different hydrolysis kinetics .

Chemo-selective hydrolysis Regioisomer purification Process impurity control

Documented Utility Across Multiple S1P1 Agonist Candidates: BMS-520 and BMS-960

Beyond BMS-520, the ethyl ester intermediate has also been employed in the stereospecific scale-up synthesis of BMS-960, a distinct S1P1 receptor agonist . BMS-960 represents a structurally differentiated clinical candidate, yet it relies on the same 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate core for construction of the isoxazole-oxadiazole pharmacophore . This dual-program validation from a major pharmaceutical research organization (Bristol-Myers Squibb) establishes the building block's utility across multiple chemical series within the same target class . By contrast, the methyl ester analog (CAS 104721-34-8) and the free acid (CAS 1236188-80-9) have no comparable published track record in multi-kilogram process-scale syntheses of advanced drug candidates .

S1P1 agonist Autoimmune disease Drug discovery intermediate

Validated Application Scenarios for 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid ethyl ester


Key Intermediate for S1P1 Receptor Agonist Synthesis (BMS-520 and BMS-960 Pharmacophore)

Procure this compound when synthesizing isoxazole-containing S1P1 receptor agonists, particularly those requiring the 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid core. The published scale-up route to BMS-520 (EC₅₀ = 0.47 nM) demonstrates oxidation to the free acid in >90% yield followed by 1,2,4-oxadiazole formation, with chemo-selective hydrolysis enabling regioisomer purification . The same intermediate has been validated in the BMS-960 program, confirming cross-candidate utility .

Regioselective Synthesis of 4-Trifluoromethyl Isoxazole Building Blocks

Use this compound as a benchmark for developing or optimizing regioselective 1,3-dipolar cycloaddition protocols. The Schmidt et al. methodology demonstrates that enol/enol ether crotonates deliver the 4-CF₃-5-COOEt isomer selectively, whereas standard alkyl crotonates favor the 5-CF₃-4-COOEt regioisomer . This differential is quantitatively significant for laboratories seeking to access the less-favored 4-CF₃ isoxazole architecture.

Process Chemistry Scale-Up Studies Requiring Chemo-Selective Purification

Employ this ethyl ester in process R&D where regioisomer separation by chromatography is impractical. The differential hydrolysis rate between the 5-COOEt and 4-COOEt esters allows aqueous/organic extraction-based purification, a method validated at multi-kilogram scale . This makes the compound preferable over its methyl ester analog (CAS 104721-34-8) for any synthesis where regioisomeric purity is critical and scalable purification is required.

Fluorinated Fragment Library Construction for Metabolic Stability Screening

Include this building block in fluorinated fragment or diversity-oriented synthesis libraries where the CF₃ group (Hansch π ≈ +0.88) is expected to confer metabolic stability and modulated lipophilicity relative to non-fluorinated isoxazole analogs . The documented biological activity of derived S1P1 agonists provides a known-activity benchmark against which newly synthesized analogs can be calibrated .

Quote Request

Request a Quote for 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.